
(2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine is an organic compound with the molecular formula C12H17NO It features a cyclopropyl group, a methoxymethyl group, and a phenylmethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropyl-5-(methoxymethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamine derivatives.
Aplicaciones Científicas De Investigación
(2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine: Shares the cyclopropyl group and methanamine moiety.
Indole derivatives: Contain aromatic rings and exhibit diverse biological activities.
Uniqueness
(2-Cyclopropyl-5-(methoxymethyl)phenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the methoxymethyl group offers potential sites for further functionalization.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
[2-cyclopropyl-5-(methoxymethyl)phenyl]methanamine |
InChI |
InChI=1S/C12H17NO/c1-14-8-9-2-5-12(10-3-4-10)11(6-9)7-13/h2,5-6,10H,3-4,7-8,13H2,1H3 |
Clave InChI |
YZLOXIFTFMBAMH-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=C(C=C1)C2CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


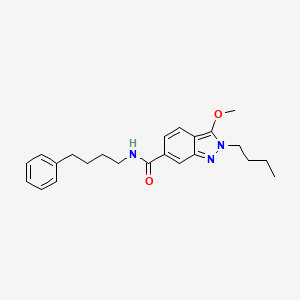
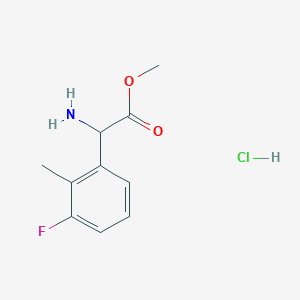
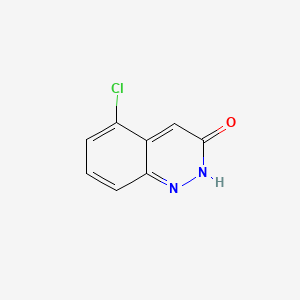
![2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B13100642.png)
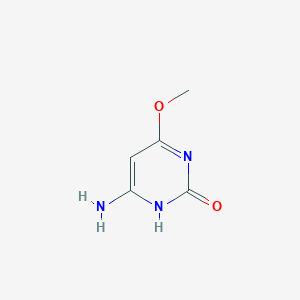
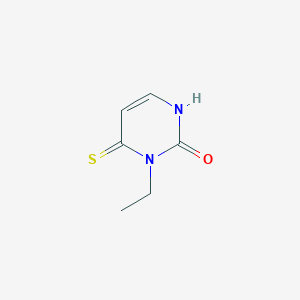
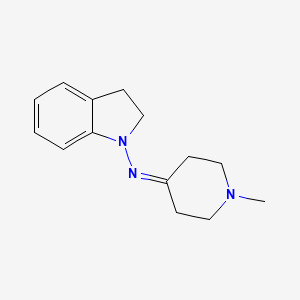
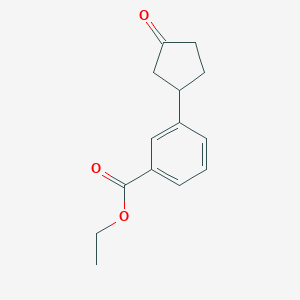
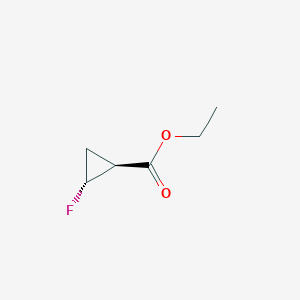
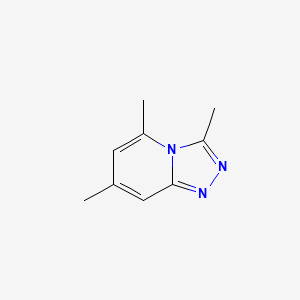


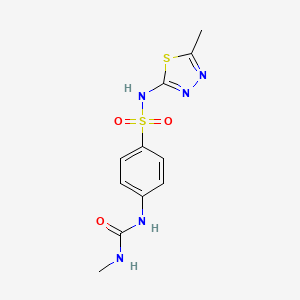
![5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13100701.png)
